molecular formula C11H12N2O B2633929 6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde CAS No. 1781435-71-9

6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Cat. No. B2633929
CAS RN: 1781435-71-9
M. Wt: 188.23
InChI Key: JNJVFFGBTPCJEQ-UHFFFAOYSA-N
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Description

The molecule “6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde” contains a pyrrolopyridine core, which is a bicyclic system with a pyrrole ring fused to a pyridine ring. The molecule also has a propan-2-yl (or isopropyl) group attached to it, as well as a carbaldehyde (or formyl) group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolopyridine core likely contributes to the compound’s aromaticity, which could influence its chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The formyl group is often involved in nucleophilic addition reactions, while the pyrrolopyridine core could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar formyl group could impact the compound’s solubility .

Scientific Research Applications

Complexation and Ligand Synthesis

One study describes the synthesis of a tetradentate ligand through the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, highlighting its complexation with cadmium(II) (Hakimi et al., 2013). This research demonstrates the potential of related aldehydes in forming complexes with metals, offering insights into their applications in coordination chemistry.

Heterocyclic Compound Synthesis

Another study focuses on the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, showcasing the versatility of related carbaldehydes in generating fused heterocyclic compounds (El-Nabi, 2004). Such derivatives are valuable for their potential applications in medicinal chemistry and materials science.

Antiviral Activity

Research into the isolation of compounds from the mangrove-derived actinomycete Jishengella endophytica 161111 identified several alkaloids with activities against the influenza A virus subtype H1N1, highlighting the biomedical potential of structurally similar compounds (Wang et al., 2014). This study underscores the importance of such compounds in the search for new antiviral agents.

Synthetic Methodologies

The development of synthetic methodologies for small molecule anticancer drugs also showcases the significance of related aldehydes. A study describes a rapid synthetic method for compounds as important intermediates in drug synthesis (Wang et al., 2017). This highlights the role of such aldehydes in facilitating the synthesis of pharmacologically relevant molecules.

Schiff Base Formation

Research on Schiff base formation with chitosan and heterocyclic moieties for antimicrobial applications demonstrates the utility of related carbaldehydes in creating bioactive materials (Hamed et al., 2020). These studies illustrate the wide-ranging applications of 6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde and structurally related compounds in scientific research, from materials science to bioactive compound development.

Mechanism of Action

Target of Action

The primary targets of 6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde interacts with FGFRs, inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathway .

Biochemical Pathways

The compound affects the FGFR signaling pathway. This pathway is involved in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis . The inhibition of FGFRs by 6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde disrupts these processes, leading to potential therapeutic effects .

Pharmacokinetics

It’s noted that a related compound with low molecular weight would be an appealing lead compound, which suggests that 6-isopropyl-1h-pyrrolo[3,2-b]pyridine-2-carbaldehyde might have favorable adme properties .

Result of Action

In vitro, 6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry. The synthesis could also be optimized to improve yield and selectivity .

properties

IUPAC Name

6-propan-2-yl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7(2)8-3-11-10(12-5-8)4-9(6-14)13-11/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJVFFGBTPCJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C(N2)C=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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